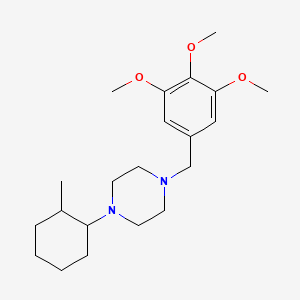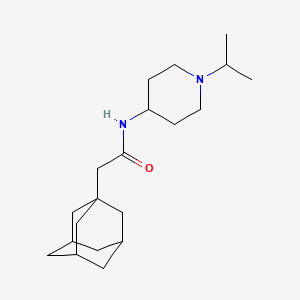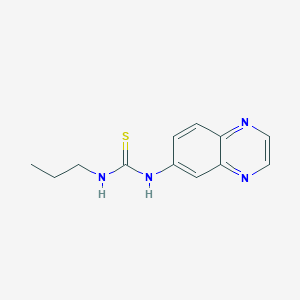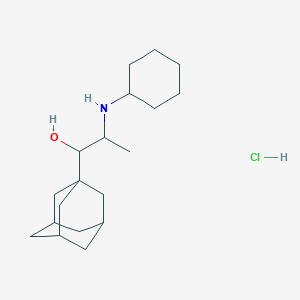![molecular formula C20H22Cl2N2O4 B4982258 1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
1,6-hexanediyl bis[(4-chlorophenyl)carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-hexanediyl bis[(4-chlorophenyl)carbamate], commonly known as HBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a cross-linking agent, a curing agent, and a stabilizer in the production of polymers, coatings, and adhesives. In
科学的研究の応用
HBC has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of HBC is in the production of polyurethane (PU) coatings and adhesives. HBC acts as a cross-linking agent in the PU matrix, which enhances the mechanical properties and stability of the final product. HBC has also been used as a curing agent in epoxy resins, which improves the adhesion and durability of the coating.
作用機序
The mechanism of action of HBC is not fully understood, but it is believed to involve the formation of covalent bonds between the HBC molecule and the polymer matrix. This cross-linking process enhances the mechanical properties and stability of the final product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HBC have not been extensively studied. However, it is known that HBC can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling HBC.
実験室実験の利点と制限
HBC has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, HBC can be toxic and should be handled with care. Additionally, HBC is insoluble in water, which can make it difficult to incorporate into aqueous systems.
将来の方向性
There are several potential future directions for the scientific research of HBC. One area of interest is the development of HBC-based materials with enhanced mechanical properties and stability. Another area of interest is the exploration of the potential biomedical applications of HBC, such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of HBC.
Conclusion:
In conclusion, 1,6-hexanediyl bis[(4-chlorophenyl)carbamate] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of HBC is relatively simple, and it has been extensively studied for its potential applications in the production of polymers, coatings, and adhesives. While the biochemical and physiological effects of HBC are not fully understood, proper safety precautions should be taken when handling HBC. There are several potential future directions for the scientific research of HBC, and further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of HBC involves the reaction between 1,6-hexanediamine and 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction yields HBC as a white crystalline solid in high purity. The synthesis process is relatively simple and can be easily scaled up for industrial production.
特性
IUPAC Name |
6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIOHMQXFDIHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)


![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)


![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
